3,4-Difluoroanisole

描述

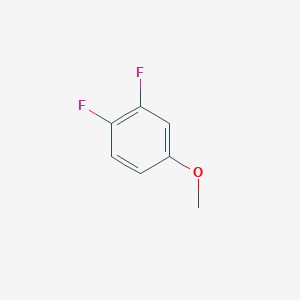

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEVNUCNUTYYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340878 | |

| Record name | 3,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115144-40-6 | |

| Record name | 1,2-Difluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115144-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of 3,4-Difluoroanisole

The most direct route to this compound involves the O-alkylation of 3,4-Difluorophenol (B1294555). This method leverages the nucleophilicity of the phenoxide ion, formed under basic conditions, to attack an electrophilic methylating agent.

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. In this reaction, the hydroxyl group of 3,4-Difluorophenol is deprotonated by a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a methyl halide, typically methyl iodide, to form the anisole (B1667542) product. google.com

A general representation of this reaction is as follows: The reaction starts with the deprotonation of 3,4-Difluorophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or tetrahydrofuran (B95107) (THF). google.comresearchgate.net The resulting 3,4-difluorophenoxide ion then undergoes a nucleophilic substitution reaction with a methylating agent, such as methyl iodide (CH₃I), to yield this compound. google.com

Table 1: Reagents in Alkylation of 3,4-Difluorophenol

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Substrate | 3,4-Difluorophenol | C₆H₄F₂O |

| Base | Potassium Carbonate | K₂CO₃ |

| Alkylating Agent | Methyl Iodide | CH₃I |

| Solvent | Acetonitrile | C₂H₃N |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and reaction time.

In one documented method, 3,4-Difluorophenol is dissolved in acetonitrile, followed by the addition of potassium carbonate as the base and methyl iodide as the alkylating agent. google.com The reaction is allowed to proceed overnight at room temperature. google.com This approach is reported to result in the complete conversion of the starting material, leading to a high product yield and purity. google.com

The work-up procedure involves pouring the reaction mixture into water, followed by separation of the organic phase. The organic layer is then washed with dichloromethane (B109758) and water to remove impurities before being dried. Final purification is achieved through distillation, where an initial atmospheric distillation removes azeotropic mixtures of the product with residual solvent, followed by vacuum distillation to isolate the pure this compound as a colorless liquid. google.com The optimization of molar ratios between the phenol, base, and alkylating agent is also a critical factor in maximizing yield, a principle that applies broadly in organic synthesis. psu.edu

Synthesis of 3,4-Difluoroaniline (B56902) as a Key Intermediate and Building Block

3,4-Difluoroaniline is a vital chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its synthesis is primarily achieved through the reduction of a corresponding nitro compound, which is itself prepared via nitration of a difluorobenzene precursor.

The conversion of 3,4-difluoronitrobenzene (B149031) to 3,4-difluoroaniline is a standard reduction reaction. A common and efficient method involves catalytic hydrogenation. This process typically uses hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum on carbon (Pt/C). google.com The reaction is often carried out in a solvent like propanol (B110389) or ethanol (B145695). google.com

Critical parameters for this reduction include maintaining a controlled temperature, often between 0–5°C, to prevent over-reduction and the formation of byproducts. The reaction should also be conducted under an inert atmosphere to exclude oxygen, which can cause oxidative side reactions. This catalytic reduction step is known to be highly efficient, with yields reported to be in the range of 82-98%. google.com

Table 2: Conditions for Catalytic Hydrogenation of 3,4-Difluoronitrobenzene

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Platinum on Carbon (Pt/C) | Ensures efficient nitro-group reduction while tolerating fluorine substituents. google.com |

| Hydrogen Source | Hydrogen Gas (H₂) | The primary reducing agent. |

| Solvent | Propanol, Ethanol | Provides a medium for the reaction. google.com |

| Temperature | 0-5°C | Prevents over-reduction and tar formation. |

| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative side reactions. |

A comprehensive synthetic route to 3,4-Difluoroaniline starts with 1,2-difluorobenzene (B135520) (ortho-difluorobenzene). This starting material undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the benzene (B151609) ring. The nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures ranging from 20-90°C. google.com This reaction selectively produces 3,4-difluoronitrobenzene.

3,4-Difluoroaniline is a versatile building block in organic synthesis, serving as a precursor for a wide range of more complex molecules. Its fluorinated structure is often incorporated to enhance the biological activity and stability of the final products. chemimpex.com

Key applications include:

Pharmaceuticals : It is an important intermediate in the synthesis of various pharmaceutical agents, including quinolone antibacterials and drugs targeting neurological disorders. chemimpex.comgoogle.com

Agrochemicals : The compound is used in the formulation of herbicides, fungicides, and pesticides. chemimpex.com For instance, it is a precursor in the synthesis of the herbicide cyhalofop-butyl. google.com

Fine Chemicals : It serves as a starting material for dyes and other fine chemicals. chemimpex.com

Heterocyclic Chemistry : 3,4-Difluoroaniline is used in the synthesis of heterocyclic compounds. For example, it can be reacted with aryl aldehydes and thioglycolic acid in a multi-component reaction to produce 2,3-disubstituted 4-thiazolidinones, a class of compounds with potential pharmacological applications. psu.edu

The reactivity of the amine group and the influence of the fluorine substituents make 3,4-Difluoroaniline a valuable component for creating diverse molecular architectures.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 79043 |

| 3,4-Difluorophenol | 17565 |

| Methyl Iodide | 6328 |

| Potassium Carbonate | 11430 |

| Acetonitrile | 6342 |

| Dichloromethane | 6344 |

| Sodium Hydride | 24764 |

| Tetrahydrofuran | 8028 |

| 3,4-Difluoroaniline | 19712 |

| 1,2-Difluorobenzene | 9901 |

| 3,4-Difluoronitrobenzene | 77699 |

| Nitric Acid | 944 |

| Sulfuric Acid | 1118 |

| Platinum | 23939 |

| Propanol | 1031 |

| Ethanol | 702 |

| Cyhalofop-butyl | 9869678 |

Advanced Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its derivatives is critical for their application in pharmaceuticals and advanced materials, where high purity and specific stereochemistry are often prerequisites. Advanced synthetic strategies have focused on improving process efficiency, product purity, scalability, and stereochemical control.

Strategies for Enhanced Purity and Scalability

The industrial production of this compound and related compounds demands robust and scalable synthetic routes that consistently deliver high-purity products. While traditional batch processes are common, modern strategies focus on continuous manufacturing and optimized purification methods to meet the stringent requirements of sectors like pharmaceuticals, where purity levels must often exceed 99.5%. pmarketresearch.com

A foundational method for synthesizing this compound involves the methylation of 3,4-difluorophenol. A typical laboratory-scale batch process involves dissolving 3,4-difluorophenol in a solvent like acetonitrile, followed by the addition of a base such as potassium carbonate and a methylating agent like methyl iodide. google.com The reaction is often conducted at room temperature overnight. google.com Post-reaction, the product is isolated through a series of aqueous workup steps, followed by distillation. google.com A final vacuum distillation can yield the pure compound as a colorless liquid. google.com

However, scaling such processes presents challenges. Production bottlenecks can arise from the multi-step synthesis of the precursor, 3,4-difluorophenol, which requires precise control over sensitive fluorination reactions. pmarketresearch.com To address these scalability and purity challenges, leading manufacturers are increasingly adopting advanced technologies.

Purity and Analytical Validation: For applications in drug development, extremely high purity is non-negotiable. 3,4-Difluorophenol, the direct precursor, must often meet purity thresholds greater than 99.5%. pmarketresearch.com This necessitates advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS) to identify and quantify trace impurities. pmarketresearch.com Furthermore, residual solvents must be strictly controlled to levels below 50 ppm, in line with guidelines such as ICH Q3C. pmarketresearch.com Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the correct fluorine content and structural integrity. pmarketresearch.com Purification to these standards may involve techniques beyond simple distillation, such as recrystallization or column chromatography for solid derivatives.

The table below summarizes key parameters in a patented batch synthesis of this compound.

| Parameter | Details | Source |

| Starting Material | 3,4-Difluorophenol | google.com |

| Reagents | Potassium Carbonate (K₂CO₃), Methyl Iodide (CH₃I) | google.com |

| Solvent | Acetonitrile (CH₃CN) | google.com |

| Reaction Time | Overnight | google.com |

| Workup | Aqueous extraction with Dichloromethane (CH₂Cl₂) | google.com |

| Purification | Atmospheric and reduced pressure distillation | google.com |

Stereoselective Approaches in Related Systems

While this compound itself is an achiral molecule, its derivatives are often key components in complex, stereochemically rich molecules such as pharmaceuticals. A stereoselective reaction is one that preferentially forms one stereoisomer over another. ntu.edu.sgmsu.edu Achieving high stereoselectivity is crucial as different stereoisomers of a drug can have vastly different biological activities. chemistnotes.com Advanced synthetic strategies, therefore, include methods that can create new stereogenic centers with high degrees of control in molecules containing the difluorophenyl moiety.

Catalytic Asymmetric Synthesis: Modern catalysis offers powerful tools for stereoselective transformations. For derivatives of the closely related compound 3,4-difluoroaniline, phosphine-catalyzed reactions have been employed to construct complex scaffolds with high stereoselectivity. For instance, a phosphine-mediated γ′-addition reaction has been used to build maleimide (B117702) structures, which are valuable in medicinal chemistry. This approach demonstrates how catalysts can control the stereochemical outcome of reactions on difluoro-substituted aromatic systems.

Biocatalysis and Chemoenzymatic Methods: Enzymes are highly efficient and stereospecific catalysts. The integration of biocatalysis into synthetic routes, often termed a chemoenzymatic approach, provides a green and highly selective method for producing chiral molecules. acs.org For example, enzymes like Candida antarctica lipase (B570770) B have been used for the regioselective acylation in the synthesis of building blocks for oligonucleotides, showcasing the potential for enzymatic methods to achieve high stereocontrol in complex syntheses. acs.org More advanced strategies involve repurposing natural metalloproteins to catalyze unnatural radical reactions in a stereocontrolled manner, achieving excellent diastereo- and enantioselectivities for various C-C and C-heteroatom bond formations. digitellinc.com This cutting-edge research opens up new possibilities for creating complex chiral molecules from simple precursors.

Photocatalytic Isomerization: Visible-light photoredox catalysis has recently been merged with other catalytic methods to achieve stereocontrol. digitellinc.com A notable example in a related system is the photocatalytic E→Z isomerization of gem-bromofluoroalkenes, which allows for the stereoselective synthesis of β-fluorostyrene derivatives. rsc.org By using iridium photocatalysts with high triplet energy, selective isomerization can be achieved, followed by one-pot transition-metal-catalyzed reactions to furnish the desired monofluoroalkene stereoselectively. rsc.org This strategy highlights how light-mediated reactions can be harnessed to control the geometry around a double bond in fluorinated molecules.

The table below highlights different stereoselective strategies applicable to systems related to this compound.

| Strategy | Example Application | Key Feature | Source |

| Phosphine Catalysis | Stereoselective synthesis of maleimide derivatives from 3,4-difluoroaniline. | Construction of a complex scaffold with high stereoselectivity via a catalyzed isomerization cascade. | |

| Chemoenzymatic Synthesis | Scalable synthesis of building blocks for oligonucleotides. | Use of enzymes for highly regioselective and stereoselective transformations. | acs.org |

| Radical Biocatalysis | Asymmetric C-C, C-Br, and C-F bond formation. | Repurposed metalloenzymes and pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze radical reactions with excellent stereocontrol. | digitellinc.com |

| Photocatalysis | Stereoselective synthesis of β-fluorostyrene derivatives. | Light-induced E→Z isomerization of fluorinated alkenes using an Iridium photocatalyst. | rsc.org |

Molecular Structure and Conformational Analysis

Gas-Phase Electron Diffraction Investigations of 3,4-Difluoroanisole Conformers

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in their free state, devoid of intermolecular forces present in liquid or solid phases. wikipedia.org Studies utilizing GED, in conjunction with quantum chemical methods, have been applied to investigate the molecular structure of this compound. Research indicates that this compound exists as a mixture of two planar conformers. These conformers were found to be present in nearly equal amounts in the gas phase. researchgate.net The planarity of these structures involves the heavy atoms of the molecule lying in the same plane.

Quantum Chemical Exploration of Molecular Geometry and Conformational Isomerism

Quantum chemical calculations, including methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP), have been employed to explore the molecular geometry and conformational isomers of this compound. researchgate.net These theoretical approaches are essential for complementing experimental data and providing detailed insights into the molecule's electronic structure and energy landscape. nih.gov

Spectroscopic studies have identified two distinct rotational isomers (rotamers) of this compound, designated as cis and trans. nih.gov The cis and trans nomenclature refers to the orientation of the methoxy (B1213986) group relative to the fluorine atoms on the benzene (B151609) ring. libretexts.org Analysis via two-color resonant two-photon mass-analyzed threshold ionization spectroscopy has provided precise energy values for these rotamers. nih.gov

The electronic transition origins (S₁ ← S₀) and the adiabatic ionization energies for both conformers have been determined, highlighting the energetic differences between them. nih.gov The similarity in the vibrational structures of the S₁ state and the cationic ground state (D₀) suggests that the molecular geometry is largely preserved upon ionization for both the cis and trans isomers. nih.gov

| Conformer | S₁ ← S₀ Band Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

| cis | 35,505 ± 2 | 67,780 ± 5 |

| trans | 35,711 ± 2 | 68,125 ± 5 |

| Data sourced from spectroscopic studies on the rotamers of this compound. nih.gov |

Analysis of Planar and Non-Planar Conformations in Fluorinated Anisoles

The conformational preferences of fluorinated anisoles are influenced by a balance of steric and electronic effects, leading to either planar or non-planar structures.

Planar Conformations: In many cases, the conjugative effect between the oxygen lone pair and the benzene π-system favors a planar conformation. For instance, 4-fluoroanisole (B119533) exists as a single planar conformer. researchgate.net Similarly, 3-fluoroanisole (B32098) and 3,5-difluoroanisole (B31663) both exhibit planar heavy-atom skeletons. researchgate.net For 3-fluoroanisole, two planar conformers (syn and anti) are present, with the syn form being slightly lower in energy. researchgate.net As established, this compound also adopts two planar conformations. researchgate.net

Non-Planar Conformations: Steric hindrance, particularly from substituents at the ortho positions, can force the methoxy group out of the ring plane. researchgate.net For example, 2-fluoroanisole (B128887) is found to exist as a mixture of a major planar anti conformer (70%) and a minor non-planar conformer. acs.org In the case of 2,3,5,6-tetrafluoroanisole, the steric repulsion from two ortho-fluorine atoms leads to a near-perpendicular orientation of the O-CH₃ bond relative to the benzene ring. researchgate.net This demonstrates how the position and number of fluorine substituents critically determine the molecule's preferred geometry.

Rotational Isomerism and Potential Energy Surface Mapping for this compound

Rotational isomerism in this compound arises from the rotation around the C(aryl)-O bond. The two stable isomers identified spectroscopically are the cis and trans rotamers. nih.gov The existence of these two distinct conformers indicates that there are two minima on the potential energy surface corresponding to these geometries.

The active vibrations observed in the electronic and cation spectra of these isomers primarily involve in-plane ring deformations and substituent-sensitive bending vibrations. nih.gov This suggests that the primary geometric differences between the ground state, the first excited state, and the cation are related to these specific vibrational modes. While a complete potential energy surface map requires extensive computational analysis, the experimental identification of two stable rotamers with distinct energies provides key benchmarks for such theoretical models. nih.gov The energy difference between the conformers is modest, as reflected in the close values of their band origins and ionization energies. nih.gov

Spectroscopic Characterization and Quantum Mechanical Validation

Vibrational Spectroscopy of 3,4-Difluoroanisole and 3,4-Difluoroaniline (B56902)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers a detailed picture of the molecular vibrations. These experimental methods, when paired with quantum chemical calculations, allow for a precise assignment of the observed vibrational modes.

The FT-IR spectra of both this compound and 3,4-Difluoroaniline exhibit a multitude of absorption bands corresponding to the various vibrational motions within the molecules. For 3,4-Difluoroaniline, the FT-IR spectrum has been recorded in the liquid phase in the region of 4000–400 cm⁻¹. nih.gov The characteristic N-H stretching vibrations of the amino group are observed at high frequencies, while the C-H, C-C, and C-F vibrations of the aromatic ring and its substituents appear at lower wavenumbers.

Complementing the FT-IR data, FT-Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability. The FT-Raman spectrum of 3,4-Difluoroaniline was recorded in the liquid phase in the 3500–10 cm⁻¹ region. nih.gov Similar to the FT-IR spectrum, it reveals the characteristic vibrations of the molecule.

For 2,4-Difluoroanisole (B1330354), the FT-Raman spectrum was recorded in the 3500-50 cm⁻¹ range. ijrte.org The Raman active modes, including the symmetric vibrations of the aromatic ring, are prominently observed. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes.

The assignment of the observed vibrational frequencies to specific molecular motions is achieved through a combination of experimental data and theoretical calculations, often employing Density Functional Theory (DFT). For 3,4-Difluoroaniline, a detailed vibrational assignment has been performed using DFT (B3LYP) with the 6-311++G(d,p) basis set. nih.gov This allows for the characterization of the fundamental vibrational modes, including stretching, bending, and torsional motions.

A similar approach has been applied to 2,4-Difluoroanisole, where quantum chemical calculations using both ab initio and DFT methods have been employed to assign the observed FT-IR and FT-Raman bands. ijrte.org The calculated vibrational frequencies, after scaling, show good agreement with the experimental values.

Table 1: Selected Vibrational Modes of 3,4-Difluoroaniline

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| NH₂ asymmetric stretching | 3479 | 3477 |

| NH₂ symmetric stretching | 3392 | 3383 |

| C-H stretching | 3065 | 3070 |

| C-C stretching | 1621 | 1622 |

| NH₂ scissoring | 1588 | 1590 |

| C-F stretching | 1288 | 1290 |

Table 2: Selected Vibrational Modes of 2,4-Difluoroanisole

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | 3085 | 3090 |

| C-H stretching (methyl) | 2955 | 2960 |

| C-C stretching | 1615 | 1620 |

| C-O-C asymmetric stretching | 1280 | 1285 |

| C-F stretching | 1210 | 1215 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei, providing detailed information about the molecular structure.

The ¹H NMR spectrum provides information about the hydrogen atoms within a molecule. For 3,4-Difluoroaniline, the ¹H NMR chemical shifts have been recorded in a chloroform-d (B32938) solution. nih.gov The protons on the aromatic ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The protons of the amino group typically appear as a broad singlet.

In the case of 2,4-Difluoroanisole, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl protons of the methoxy (B1213986) group. ijrte.org The chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the fluorine and methoxy substituents.

The ¹³C NMR spectrum provides insights into the carbon framework of a molecule. For 3,4-Difluoroaniline, the ¹³C NMR chemical shifts were also recorded in a chloroform-d solution. nih.gov The carbon atoms directly bonded to the fluorine atoms exhibit characteristic splitting due to C-F coupling. The chemical shifts of the other ring carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms.

Similarly, the ¹³C NMR spectrum of 2,4-Difluoroanisole reveals the chemical shifts of the aromatic and methyl carbons. ijrte.org The carbon atoms attached to the fluorine and oxygen atoms show significant downfield shifts. Quantum chemical calculations of NMR chemical shifts, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can aid in the assignment of the experimental signals. nih.gov

Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm) for 3,4-Difluoroaniline in CDCl₃

| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |

|---|---|---|

| H2 | 6.75 | 117.5 |

| H5 | 6.58 | 104.2 |

| H6 | 6.95 | 110.1 |

| C1 | - | 142.1 |

| C2 | - | 117.5 |

| C3 | - | 150.8 (d, J=242 Hz) |

| C4 | - | 144.2 (d, J=235 Hz) |

| C5 | - | 104.2 |

Table 4: ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,4-Difluoroanisole

| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |

|---|---|---|

| H3 | 6.85 | 105.1 (dd, J=27, 3 Hz) |

| H5 | 6.79 | 111.8 (dd, J=22, 4 Hz) |

| H6 | 7.05 | 125.0 (dd, J=10, 6 Hz) |

| OCH₃ | 3.89 | 56.4 |

| C1 | - | 148.9 (d, J=11 Hz) |

| C2 | - | 157.9 (dd, J=248, 12 Hz) |

| C3 | - | 105.1 (dd, J=27, 3 Hz) |

| C4 | - | 161.2 (dd, J=250, 12 Hz) |

| C5 | - | 111.8 (dd, J=22, 4 Hz) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

While specific, high-resolution ultraviolet-visible (UV-Vis) absorption spectra for this compound are not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from the behavior of the parent molecule, anisole (B1667542), and related fluorinated aromatic compounds. The UV spectrum of anisole in cyclohexane (B81311) exhibits absorption maxima at approximately 220 nm, 271 nm, and 278 nm, with molar extinction coefficients (ε) of 7800, 1450, and 1200 M⁻¹cm⁻¹, respectively. These bands are attributed to π → π* transitions within the benzene (B151609) ring, which are modified by the presence of the methoxy (-OCH₃) substituent.

The introduction of two fluorine atoms at the 3- and 4-positions of the anisole ring is expected to induce shifts in these absorption bands. Fluorine acts as a weak auxochrome and can cause bathochromic (red) or hypsochromic (blue) shifts depending on its position and interaction with other substituents. For instance, studies on difluorobenzenes show slight shifts in the absorption bands relative to benzene. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), would be instrumental in predicting the precise absorption maxima and oscillator strengths for this compound. Such computational approaches can elucidate the nature of the electronic transitions, including the involvement of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the structurally similar 3,4-difluoroaniline, UV absorption spectra recorded in ethanol (B145695) and water show characteristic peaks in the 200-400 nm range, which are supported by DFT calculations. nih.gov This suggests that this compound would also exhibit characteristic absorptions within this region, reflective of its unique electronic structure.

Advanced Mass Spectrometry and Photoelectron Spectroscopy

Advanced mass spectrometry and photoelectron spectroscopy techniques provide profound insights into the electronic structure, ionization energies, and vibrational modes of molecules in their ground and excited states.

Two-Color Resonant Two-Photon Mass-Analyzed Threshold Ionization (MATI) Spectroscopy of this compound

The rotational isomers of this compound have been investigated using two-color resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy. This high-resolution technique has successfully distinguished between the cis and trans rotamers, which differ in the orientation of the methoxy group relative to the fluorine atoms. The band origins of the S₁ ←S₀ electronic transition for the cis and trans isomers have been precisely determined. Similarly, the adiabatic ionization energies for both rotamers have been accurately measured.

| Rotamer | S₁ ←S₀ Band Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|---|

| Cis | 35,505 ± 2 | 67,780 ± 5 |

| Trans | 35,711 ± 2 | 68,125 ± 5 |

Vibronic and Cation Spectra Analysis

The MATI spectra of this compound have revealed detailed information about the vibrational modes in the first electronically excited state (S₁) and the cationic ground state (D₀). The analysis of the vibronic and cation spectra indicates that the most active vibrations primarily involve in-plane ring deformation and substituent-sensitive bending motions. This suggests that upon electronic excitation or ionization, the principal structural changes occur within the aromatic ring and in the orientation of the substituents.

A significant finding from the analysis is the similarity between the molecular geometry, symmetry, and vibrational coordinates of the cation in the D₀ state and the neutral molecule in the S₁ state for both the cis and trans rotamers. This implies that the removal of an electron from the highest occupied molecular orbital has a comparable effect on the molecular structure as the excitation of an electron from the HOMO to the LUMO.

Time-Resolved Photoelectron Spectroscopy (TRPES) for Excited-State Dynamics of Fluorinated Anilines

For fluorinated aromatic compounds, TRPES can provide insights into processes such as internal conversion, intersystem crossing, and intramolecular vibrational redistribution. The fluorine substituents can influence the excited-state lifetimes and decay pathways. Studies on similar molecules would help in predicting the excited-state dynamics of this compound, offering a window into how electronic energy is dissipated within the molecule on femtosecond to picosecond timescales.

Photoelectron Imaging for Structural Evolution Visualization

Photoelectron imaging is a technique that provides information not only on the kinetic energy of photoelectrons but also on their angular distribution. This angular information is sensitive to the shape of the molecular orbital from which the electron is ejected and the symmetry of the electronic states involved in the ionization process. While specific photoelectron imaging studies on this compound have not been reported, the application of this technique to related substituted benzenes has proven to be highly informative.

By combining TRPES with photoelectron imaging (TRPEI), it is possible to create "molecular movies" that visualize the evolution of electronic structure during a chemical process. For this compound, TRPEI could potentially map the changes in the molecular orbitals as the molecule evolves in its excited state, providing a more complete picture of the photodynamics. The technique is particularly powerful for distinguishing between different electronic states and for tracking coherent vibrational motion in excited states.

Theoretical Support for Spectroscopic Assignments and Electronic Properties

Quantum mechanical calculations are indispensable for the interpretation of complex spectroscopic data. For this compound, theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are crucial for assigning the observed spectral features and for understanding the underlying electronic properties.

Calculations of the ground state geometries of the cis and trans rotamers of this compound can predict their relative stabilities. Furthermore, the calculation of vibrational frequencies in the ground (S₀), first excited (S₁), and cationic (D₀) states allows for a direct comparison with the experimental data from MATI spectroscopy, aiding in the assignment of the observed vibrational modes.

Theoretical calculations can also predict the adiabatic ionization energies and the energies of electronic transitions, which can be compared with the experimental values obtained from MATI and UV-Vis spectroscopy. The analysis of molecular orbitals (HOMO, LUMO) and their energies provides a framework for understanding the electronic transitions and the effects of the fluorine and methoxy substituents on the electronic structure of the benzene ring. The good agreement often found between theoretical predictions and experimental results for similar molecules underscores the power of computational chemistry in validating and complementing spectroscopic studies.

Density Functional Theory (DFT) for Vibrational Frequencies and Electronic Transitions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties with manageable computational cost. nih.govspectroscopyonline.com

Vibrational Frequencies: The process begins with the optimization of the molecule's ground-state geometry using a selected functional and basis set, such as the widely used B3LYP functional with a 6-311++G(d,p) basis set. nih.govresearchgate.net Once the minimum energy structure is found, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). nih.gov These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration.

For a molecule like this compound, these vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C-F stretching and bending, aromatic ring deformations, and vibrations of the methoxy group (O-CH₃). A comparison between the theoretically calculated frequencies and the experimental data obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy allows for a detailed and reliable assignment of the observed spectral bands. nih.govresearchgate.net While a direct computational study on this compound is not detailed in available literature, the methodology is well-established through studies on analogous compounds like 3,4-difluoroaniline. nih.govresearchgate.net

Table 1: Representative Comparison of Calculated and Experimental Vibrational Frequencies This table illustrates the typical correlation between theoretical and experimental data for a substituted benzene derivative, based on methodologies applied to similar compounds.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR/Raman) |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3055 - 3110 |

| C-H Stretch (Methyl) | 2950 - 3000 | 2958 - 3005 |

| C=C Stretch (Aromatic Ring) | 1580 - 1620 | 1585 - 1625 |

| C-O-C Asymmetric Stretch | 1250 - 1280 | 1260 |

| C-F Stretch | 1150 - 1200 | 1165 |

| Ring Breathing Mode | 990 - 1010 | 1000 |

| C-F Bending | 750 - 780 | 770 |

Electronic Transitions: To investigate electronic properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the vertical transition energies, corresponding wavelengths (λ), and oscillator strengths (f), which predict the intensity of absorption bands in the UV-Visible spectrum. researchgate.net Analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations, such as π→π* transitions within the aromatic ring.

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The prediction of NMR chemical shifts using quantum chemical methods provides invaluable assistance in assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors from first principles. nih.govnih.gov

This method, typically used in conjunction with DFT, calculates the magnetic shielding of each nucleus in the molecule. nih.gov The theoretical chemical shifts (δ) are then obtained by referencing these calculated isotropic shielding values (σ) to the shielding of a standard reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net

For fluorinated aromatic compounds like this compound, the GIAO method is particularly powerful for predicting not only ¹H and ¹³C chemical shifts but also the highly sensitive ¹⁹F chemical shifts. nih.gov Calculations performed with functionals like B3LYP and basis sets such as 6-31+G(d,p) or 6-311+G(2d,p) have shown excellent correlation with experimental data, often with mean absolute deviations of less than 2-3 ppm for ¹⁹F NMR over a wide chemical shift range. nih.gov The accuracy can be further improved by applying linear scaling methods to correct for systematic errors. nih.govnih.gov

Table 2: Illustrative Data for GIAO-Calculated vs. Experimental NMR Chemical Shifts This table presents plausible theoretical and experimental NMR data for this compound, based on established computational accuracy for similar fluoroaromatic compounds.

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H | H-2 | 7.0 - 7.2 | 7.10 |

| ¹H | H-5 | 6.9 - 7.1 | 7.05 |

| ¹H | H-6 | 6.8 - 7.0 | 6.95 |

| ¹H | O-CH₃ | 3.8 - 4.0 | 3.90 |

| ¹³C | C-1 (C-O) | 150 - 155 | 152.5 |

| ¹³C | C-2 | 115 - 120 | 117.8 |

| ¹³C | C-3 (C-F) | 148 - 153 (with J-coupling) | 150.1 |

| ¹³C | C-4 (C-F) | 145 - 150 (with J-coupling) | 147.6 |

| ¹³C | C-5 | 118 - 123 | 120.4 |

| ¹³C | C-6 | 110 - 115 | 112.3 |

| ¹³C | O-CH₃ | 55 - 60 | 56.7 |

| ¹⁹F | F-3 | -135 to -145 | -140.2 |

| ¹⁹F | F-4 | -140 to -150 | -144.8 |

Franck-Condon Simulations for Spectroscopic Features

The fine structure, or vibronic structure, observed in high-resolution electronic spectra arises from the coupling of electronic transitions with molecular vibrations. wikipedia.org The Franck-Condon principle states that because electronic transitions occur on a much faster timescale than nuclear motion, the nuclei are effectively "frozen" during the transition. wikipedia.orglibretexts.org The probability of a transition from the ground electronic state to a specific vibrational level of an excited electronic state is proportional to the square of the overlap integral between the vibrational wavefunctions of the two states. libretexts.orgexpchem3.com

In more complex scenarios, particularly when electronic states are close in energy, the Born-Oppenheimer approximation can break down, leading to significant vibronic coupling. wikipedia.orgaip.org In these cases, the simulation must also account for the Duschinsky effect, which describes the mixing of normal modes between the two electronic states. aip.org Theoretical investigations of related molecules, such as difluorobenzene radical cations, utilize a linear vibronic coupling model to account for these nonadiabatic interactions and accurately simulate their complex photoelectron spectra. aip.orgrug.nl For this compound, a Franck-Condon analysis would be crucial for interpreting the vibronic progressions in its UV-Vis spectrum, providing detailed information on how the molecular geometry changes upon electronic excitation. expchem3.comacs.org

Table 3: Key Parameters for a Franck-Condon Simulation This table outlines the essential computational inputs and the resulting outputs from a Franck-Condon analysis.

| Input Parameters (from Quantum Calculations) | Description | Output of Simulation |

| Ground State Geometry (S₀) | Optimized molecular structure in the ground electronic state. | Simulated Absorption/Emission Spectrum |

| Excited State Geometry (S₁) | Optimized molecular structure in the target excited electronic state. | Vibronic Peak Positions and Intensities |

| Ground State Vibrational Frequencies | Harmonic frequencies and normal modes for the S₀ state. | Franck-Condon Factors |

| Excited State Vibrational Frequencies | Harmonic frequencies and normal modes for the S₁ state. | Information on Geometric Changes Upon Excitation |

| Duschinsky Matrix (Optional) | Describes the mixing of normal modes between S₀ and S₁. | Insights into Vibronic Coupling Mechanisms |

Reactivity and Reaction Mechanism Studies

Reactivity of 3,4-Difluoroanisole with Various Reagents

This compound is a versatile intermediate in organic synthesis, valued for its role in creating pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com Its reactivity is primarily dictated by the interplay between the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing fluorine atoms.

A common method for its synthesis involves the reaction of 3,4-difluorophenol (B1294555) with methyl iodide in the presence of a base like potassium carbonate in an acetonitrile (B52724) solvent. google.com This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion acts as a nucleophile to displace the iodide from methyl iodide.

The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), although they are less reactive than fluorine atoms activated by stronger electron-withdrawing groups. Studies on the related isomer, 2,4-difluoroanisole (B1330354), show that nucleophilic defluorination can be achieved using various nucleophiles like ammonia (B1221849) and amines, often facilitated by organic photoredox catalysis. nih.gov In the case of 2,4-difluoroanisole, amination tends to occur preferentially at the position ortho to the methoxy group, a selectivity attributed to hydrogen bonding between the methoxy group and the incoming amine nucleophile. nih.gov

While specific oxidation and reduction studies on this compound are not widely detailed, analogous compounds like 2-Methyl-3,4-difluoroanisole can be oxidized to form quinones using agents like potassium permanganate (B83412) or reduced to alcohols or hydrocarbons with reagents such as lithium aluminum hydride.

Gas-Phase Reactions of Anions with Fluoroanisoles

The study of ion-molecule reactions in the gas phase provides fundamental insights into chemical reactivity, free from solvent effects. Research has been conducted on the gas-phase reactions of various anions with fluoroanisole isomers, including 2-, 3-, and 4-fluoroanisole (B119533). acs.orgcolorado.edu While direct studies on this compound are less common, the principles from its isomers can be inferred.

In the gas phase, reactions between anions and fluoroanisoles are possible, though the high Coulomb barrier can prevent reactions between ions of the same polarity unless they are brought into close proximity on a surface. d-nb.info The primary reaction pathway for anions with aromatic compounds in the gas phase is often nucleophilic aromatic substitution (SNAr). colorado.edu For fluoroanisoles, a nucleophilic anion could attack one of the carbon atoms bearing a fluorine atom, leading to the displacement of a fluoride (B91410) ion. The reactivity and regioselectivity of such a reaction would be influenced by the position of the fluorine atoms and the methoxy group, which affect the electron density of the aromatic ring.

Additionally, α-carboxylate radical anions have been synthesized and studied in the gas phase to understand their reactions with molecules like dioxygen, which is relevant to free radical oxidation in biological systems. rsc.org

Investigation of Electrophilic and Nucleophilic Substitution Reactions in Fluorinated Anilines

To understand the reactivity of this compound, it is instructive to compare it with the analogous compound, 3,4-difluoroaniline (B56902). cymitquimica.comchemicalland21.com In 3,4-difluoroaniline, the amino group (-NH2) is a strong activating group for electrophilic aromatic substitution, while the two fluorine atoms are weakly deactivating. chemicalland21.com The -NH2 group directs incoming electrophiles to the ortho and para positions. In contrast, the methoxy group (-OCH3) in this compound is also an ortho-, para- director but is a less powerful activating group than -NH2.

3,4-Difluoroaniline is a key intermediate in the synthesis of pharmaceuticals and agrochemicals and can undergo electrophilic substitution reactions. netascientific.comcymitquimica.com It is also used in the synthesis of oxazolidinone-fluoroquinolone hybrids to combat bacterial resistance. researchgate.net The synthesis of 3,4-difluoroaniline can be achieved by the nitration of ortho-difluorobenzene, followed by the reduction of the resulting 3,4-difluoronitrobenzene (B149031). google.com

Fluorinated anilines can also participate in nucleophilic substitution reactions. For instance, a one-pot procedure for synthesizing polyfluoroanisoles involves the diazotization of polyfluoroanilines, followed by a nucleophilic substitution of an ortho- or para-fluorine atom by a methoxy group from methanol. oup.com In these reactions, the fluorine atom para to the diazonium group is substituted preferentially. oup.com

Excited-State Dynamics and Photochemical Reactivity of Fluorinated Aromatics

The introduction of fluorine atoms into aromatic molecules significantly influences their photochemical and photophysical properties. usd.eduresearchgate.net Fluorination can alter excited-state lifetimes, relaxation pathways, and reactivity. usd.eduresearchgate.net

Studies on fluorinated aromatics, particularly isomers and analogues of this compound, have provided detailed insights into their excited-state dynamics. Research on 2,4-difluoroanisole, using time-resolved photoelectron spectroscopy (TRPES), reveals the complex relaxation pathways after excitation to the first excited singlet state (S1). aip.orgdntb.gov.ua

Upon photoexcitation, the molecule undergoes a very rapid process of intramolecular vibrational redistribution (IVR), where vibrational energy spreads throughout the molecule. aip.org This is followed by a slower decay process, identified as intersystem crossing (ISC), where the molecule transitions from the singlet (S1) state to a triplet (T1) state. aip.orgresearchgate.net The triplet state then undergoes a much slower nonradiative relaxation. aip.org The timescales for these processes in 2,4-difluoroanisole depend on the initial vibrational energy. aip.org

| Excitation Energy above S1 Origin | Process | Lifetime (τ) |

|---|---|---|

| 219 cm-1 | Restricted IVR (τ1) | 90 ps |

| 1200 cm-1 | Dissipative IVR (τ1) | 11 ps |

| Both Energies | Intersystem Crossing (ISC) to Triplet State (τ2) | ~400 ps |

| Triplet State Relaxation (τ3) | Nanosecond timescale |

Similar dynamics are observed in related molecules like 2,4-difluoroaniline (B146603), where excitation to the S1 state leads to ultrafast IVR (540 fs) followed by ISC to a triplet state (379 ps). nih.gov In 3,4-difluoroaniline, the S1 state lifetime was determined to be approximately 749 ps, with its deactivation attributed to slow internal conversion back to the ground state. researchgate.net

Advanced spectroscopic techniques allow for the real-time observation of nuclear motion in excited molecules. researchgate.net This phenomenon, known as vibrational coherence, manifests as "quantum beats" in time-resolved signals. aip.org Studies on 2,4-difluoroanisole have successfully observed this coherence. researchgate.netaip.org

When a coherent superposition of vibrational states is created by a laser pulse, the molecule's geometry can oscillate periodically. acs.org For 2,4-difluoroanisole, quantum beats with a frequency of 78 cm⁻¹ were observed. aip.org These oscillations are attributed to the evolution of a vibrational wavepacket, reflecting a structural change from a planar geometry in the Franck-Condon region to a non-planar minimum energy geometry on the S1 potential energy surface. researchgate.netaip.org This observation of wavepacket evolution provides a detailed picture of how energy flows through the molecule immediately following photoexcitation. researchgate.net

The relaxation processes like IVR and ISC are often mediated by the breakdown of the Born-Oppenheimer approximation, which assumes that electronic and nuclear motions are independent. q-chem.com These transitions occur at specific molecular geometries known as conical intersections, where two potential energy surfaces (PES) become degenerate (cross). q-chem.com

These nonadiabatic crossing events are crucial for understanding photochemical reactivity. researchgate.netaip.org The rapid internal conversion from a higher excited state (S2) to the S1 state in molecules like 2,4-difluoroaniline is facilitated by such conical intersections. nih.gov The evolution of vibrational wavepackets, as discussed above, often reflects the molecule's trajectory as it moves across the potential energy surface towards these crossing points. researchgate.netaip.org

The states involved in these crossings can be diabatic (representing a distinct chemical character, like ionic or neutral) or adiabatic (the actual eigenstates of the system). libretexts.org The coupling between these states becomes very large near a degeneracy, allowing for efficient population transfer from one electronic state to another, driving the photochemical relaxation process. q-chem.comlibretexts.org

Role of 3,4-Difluoroaniline as a Protected Intermediate in Organic Synthesis

In the realm of organic synthesis, the strategic use of protecting groups is a cornerstone for achieving chemo- and regioselectivity in multi-step transformations. For aromatic amines like 3,4-difluoroaniline, the nucleophilic and reactive nature of the amino group (-NH2) often necessitates its temporary masking to prevent unwanted side reactions. This protection allows for chemical modifications on other parts of the molecule, after which the protecting group can be cleanly removed to restore the original amino functionality. The following subsections detail the application of 3,4-difluoroaniline as a protected intermediate, focusing on common protecting groups and their role in facilitating specific synthetic outcomes.

The amino group of 3,4-difluoroaniline can be protected using various reagents, with acetyl (Ac) and tert-butoxycarbonyl (Boc) groups being notable examples. The choice of protecting group is dictated by the specific reaction conditions of the subsequent synthetic steps and the desired stability.

N-Acetyl-3,4-difluoroaniline:

One common method for protecting the amino group of 3,4-difluoroaniline is through acetylation to form N-(3,4-Difluorophenyl)acetamide. This transformation is typically achieved by reacting 3,4-difluoroaniline with acetic anhydride (B1165640) or acetyl chloride. smolecule.com The resulting acetamide (B32628) is significantly less nucleophilic than the parent aniline (B41778), allowing for a range of reactions to be performed on the aromatic ring or other functional groups without interference from the nitrogen atom.

The synthesis of N-(3,4-Difluorophenyl)acetamide can be carried out by combining 3,4-difluoroaniline with acetic anhydride, often at room temperature. smolecule.com The reaction mixture is then typically poured into ice water to precipitate the acetylated product, which can be collected by filtration. smolecule.com

A critical aspect of using a protecting group is its efficient removal to unmask the original functional group. The acetyl group of N-(3,4-Difluorophenyl)acetamide can be cleaved through hydrolysis under either acidic or basic conditions, yielding 3,4-difluoroaniline and acetic acid. smolecule.com This reversible protection strategy makes N-acetyl-3,4-difluoroaniline a valuable intermediate in various synthetic sequences.

N-Boc-3,4-difluoroaniline:

The tert-butoxycarbonyl (Boc) group is another widely employed protecting group for anilines, including 3,4-difluoroaniline. The resulting N-Boc-3,4-difluoroaniline offers different stability characteristics compared to its acetylated counterpart and is particularly useful in reactions involving strong bases or organometallic reagents.

A key application of N-Boc-3,4-difluoroaniline is in directed ortho-metalation reactions. The Boc group can direct lithiation to the positions ortho to the protected amino group. However, in the case of N-Boc-3,4-difluoroaniline, lithiation has been utilized to synthesize more complex heterocyclic structures. For instance, lithiated N-Boc-3,4-difluoroaniline has been used as a precursor in the synthesis of ethyl 4,5-difluoroindole-3-carboxylate. arkat-usa.org In this multi-step synthesis, the protection of the aniline is crucial for the successful execution of the subsequent reaction steps. arkat-usa.org

The synthesis of indole-2-carboxylic acid esters has also been explored using N-Boc-protected toluidines. arkat-usa.org Following a similar strategy, N-Boc-2-methyl-3,4-difluoroaniline, prepared from N-Boc-3,4-difluoroaniline, can undergo lateral lithiation followed by reaction with diethyl oxalate (B1200264) to furnish indole (B1671886) derivatives. arkat-usa.org The Boc protecting group is instrumental in these transformations, enabling the selective functionalization of the molecule.

The following table summarizes key protecting groups for 3,4-difluoroaniline and their typical synthesis and deprotection methods.

| Protecting Group | Protected Compound Name | Typical Synthesis Reagent | Typical Deprotection Condition |

| Acetyl (Ac) | N-(3,4-Difluorophenyl)acetamide | Acetic Anhydride or Acetyl Chloride | Acidic or Basic Hydrolysis |

| Tert-butoxycarbonyl (Boc) | Tert-butyl N-(3,4-difluorophenyl)carbamate | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA) |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications for Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 3,4-difluoroanisole. wolfram.com DFT methods are employed to approximate the solutions to the Schrödinger equation by using the electron density rather than the complex many-electron wavefunction. A popular and widely used functional for such calculations on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ias.ac.in This is typically paired with a basis set such as 6-311++G(d,p) to provide a high level of theoretical accuracy. uni.lu

Geometry Optimization and Energetic Landscapes

A fundamental application of DFT is the geometry optimization of a molecule to find its lowest energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, which corresponds to a minimum energy structure. orientjchem.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Illustrative Data: Optimized Geometrical Parameters

The following table presents optimized geometrical parameters for the related isomer, 2,4-difluoroanisole (B1330354), as a reference for the type of data obtained from DFT calculations. ijrte.org

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1-C2 | 1.38 Å |

| C-F | 1.35 Å | |

| C-O | 1.36 Å | |

| O-CH3 | 1.42 Å | |

| Bond Angle | C1-C2-C3 | 120.1° |

| C1-O7-C8 | 118.5° | |

| Dihedral Angle | C2-C1-O7-C8 | 179.9° |

This table is for illustrative purposes based on data for 2,4-difluoroanisole and does not represent calculated values for this compound.

Understanding the energetic landscape also involves mapping out different conformations and the energy barriers between them. For this compound, this would primarily concern the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

These energies are standard outputs of DFT calculations. For a molecule like this compound, the HOMO is expected to be localized primarily on the anisole (B1667542) ring and the oxygen atom, while the LUMO would also be distributed over the aromatic system. A computational study on the related compound 4-(3,4-difluorophenoxy)aniline (B1329099), calculated at the B3LYP/6-311++G(d,p) level, reported a HOMO energy of -6.2 eV and a LUMO energy of -1.8 eV, resulting in an energy gap of 4.4 eV.

Illustrative Data: Frontier Molecular Orbital Energies

The following table illustrates the kind of data generated from FMO analysis, using values for 4-(3,4-difluorophenoxy)aniline as a reference.

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

This table is for illustrative purposes based on data for a related compound and does not represent calculated values for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto a constant electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would reveal the most electron-rich areas to be around the oxygen atom of the methoxy group due to its lone pairs of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. The hydrogen atoms of the methyl group and the aromatic ring would be expected to show positive potential. This analysis is invaluable for predicting how the molecule will interact with other charged or polar species.

Density of States (DOS) Diagrams

The Density of States (DOS) diagram provides another way to visualize the electronic structure of a molecule by showing the number of available electronic states at each energy level. gatech.edu The DOS plot essentially breaks down the molecular orbitals into their constituent atomic orbital contributions, offering a detailed picture of the electronic makeup. utep.edu The analysis of Total Density of States (TDOS) and Partial Density of States (PDOS) can reveal the contributions of specific atoms or groups to the frontier orbitals. researchgate.net For instance, in a DOS analysis of this compound, one could determine the percentage contribution of the fluorine, oxygen, and carbon atoms to the HOMO and LUMO, providing a deeper understanding of their roles in the molecule's electronic behavior. researchgate.netresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. physchemres.org Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. The key parameter for second-order NLO response is the first hyperpolarizability (β). dergipark.org.tr Molecules with large β values typically possess a significant difference in dipole moment between their ground and excited states, often found in systems with strong electron donor and acceptor groups connected by a π-conjugated system.

While this compound is not a classic donor-acceptor NLO chromophore, the presence of the electron-donating methoxy group and the electron-withdrawing fluorine atoms could lead to a modest NLO response. DFT calculations can compute the components of the hyperpolarizability tensor to yield the total first hyperpolarizability (β_tot). Studies on related aniline (B41778) derivatives have shown that DFT methods can effectively predict NLO behavior. nih.gov

Illustrative Data: Calculated NLO Properties

The following table shows representative NLO data for a different organic molecule to illustrate the typical output of such calculations.

| Parameter | Calculated Value (esu) |

| Dipole Moment (μ) | 5.0 D |

| Average Polarizability (α) | 25 x 10⁻²⁴ |

| First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ |

This table is for illustrative purposes and does not represent calculated values for this compound.

Advanced Quantum Chemical Calculations for Electronic Characteristics

Beyond the standard DFT methods, more advanced quantum chemical calculations can be employed to refine the understanding of the electronic characteristics of this compound. Time-Dependent DFT (TD-DFT) is used to calculate excited-state properties, such as electronic transition energies and oscillator strengths, which can be directly compared to experimental UV-Vis absorption spectra. mdpi.com

For a more precise description of electron correlation effects, especially in cases where DFT might be insufficient, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used, although they come with a significantly higher computational cost. These higher levels of theory can provide benchmark data for geometry and energetic properties, ensuring the highest degree of accuracy in the computational predictions. researchgate.net Such calculations would provide a definitive picture of the electronic structure and reactivity of this compound.

Molecular Modeling and Simulation Approaches

Computational and theoretical modeling serve as powerful tools for elucidating the molecular structure, conformational preferences, and electronic properties of this compound. These methods complement experimental findings, providing a deeper understanding of the molecule's behavior at an atomic level.

The primary focus of molecular modeling on this compound has been the characterization of its rotational isomers, or rotamers. Due to the rotation of the methoxy group (-OCH₃) relative to the benzene ring, this compound exists as two distinct conformers: a cis form and a trans form. In the cis rotamer, the methyl group is oriented towards the C-H bond at position 2 of the ring, while in the trans rotamer, it is oriented away from it.

Theoretical calculations are crucial for identifying these stable conformers and determining their relative energies. Methodologies such as Density Functional Theory (DFT) are commonly employed for this purpose, often using functionals like B3LYP paired with basis sets such as 6-311++G(d,p) to achieve a high degree of accuracy in geometry optimization and energy calculations. nih.govijrte.org These calculations can predict the optimized molecular geometry, including bond lengths and angles, as well as the potential energy surface governing the rotation of the methoxy group.

Research combining spectroscopic techniques with theoretical calculations has successfully identified and characterized both the cis and trans rotamers of this compound. nih.gov Through methods like two-color resonant two-photon mass-analyzed threshold ionization (R2P-MATI) spectroscopy, researchers have been able to distinguish the two rotamers experimentally and determine their distinct electronic and ionic properties. The analysis suggests that the molecular geometry and vibrational coordinates of the cation are similar to those of the neutral molecule in its first electronically excited state. nih.gov

Key findings from these combined experimental and computational studies include the precise measurement of electronic transition and ionization energies for each rotamer, which are fundamental parameters describing their electronic structure.

| Rotamer | S₁ ← S₀ Electronic Transition Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|---|

| cis | 35,505 ± 2 | 67,780 ± 5 |

| trans | 35,711 ± 2 | 68,125 ± 5 |

The data clearly show that the trans rotamer has a higher energy for both the S₁ ← S₀ electronic transition and ionization compared to the cis rotamer. nih.gov Furthermore, computational simulations support these experimental findings by calculating the vibrational frequencies associated with each conformer. The analysis of vibronic and cation spectra indicates that the most active vibrations primarily involve in-plane deformation of the benzene ring and bending vibrations sensitive to the substituents. nih.gov

Advanced Applications and Derivatization in Chemical Research

3,4-Difluoroanisole as a Key Intermediate in Medicinal Chemistry

This compound (also known as 1,2-difluoro-4-methoxybenzene) serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its difluorinated phenyl ring, combined with the methoxy (B1213986) group, provides a unique scaffold that chemists can elaborate upon to create novel drug candidates. The presence of two adjacent fluorine atoms can influence the molecule's conformation and electronic distribution, which can be crucial for its interaction with biological targets.

Synthesis of Biologically Active Molecules

While specific, named biologically active molecules synthesized directly from this compound are not extensively detailed in readily available literature, its structural motif is integral to many areas of drug discovery. The synthesis of this compound itself is well-established, often proceeding from 3,4-difluorophenol (B1294555). A common laboratory-scale synthesis involves dissolving 3,4-difluorophenol in a solvent like acetonitrile (B52724), followed by the addition of a base such as potassium carbonate and a methylating agent like methyl iodide. This reaction proceeds efficiently at room temperature to yield high-purity this compound, providing a reliable source of this intermediate for further experimentation in chemical and biological studies. The availability of this high-purity starting material is a critical enabler for its use in creating complex bioactive molecules where stereochemistry and purity are paramount.

Development of Pharmaceutical Intermediates for Drug Discovery

Pharmaceutical intermediates are the building blocks used in the multi-step synthesis of active pharmaceutical ingredients (APIs). This compound and the closely related 3,4-difluorophenylboronic acid are recognized as important intermediates in drug discovery. These molecules provide a difluorinated phenyl group that can be incorporated into larger, more complex structures. The development of efficient and scalable synthetic routes to these intermediates is a critical aspect of pharmaceutical manufacturing, as the availability and quality of these precursors directly impact the viability of a drug development program. The use of such fluorinated intermediates allows medicinal chemists to systematically explore the impact of fluorine substitution on a drug candidate's potency, selectivity, and pharmacokinetic profile.

This compound in Agrochemical Research and Formulation

In parallel with its role in pharmaceuticals, the 3,4-difluorophenyl moiety is a key structural feature in many modern agrochemicals, including fungicides, herbicides, and insecticides. The introduction of fluorine can significantly enhance the efficacy and environmental profile of these agents. While direct applications of this compound in final agrochemical formulations are not commonly reported, its derivatives, resulting from the transformation of the anisole's methoxy group, are crucial. For instance, the conversion of this compound to 3,4-difluoroaniline (B56902) opens up a vast chemical space for the synthesis of a wide range of pesticides. The difluoro substitution pattern is sought after for its ability to block metabolic pathways in pests and weeds that might otherwise deactivate the active compound, leading to more potent and durable crop protection solutions.

Research on Derivatives of 3,4-Difluoroaniline as Chemical Probes and Ligands

3,4-Difluoroaniline, readily synthesized from precursors like 3,4-difluoronitrobenzene (B149031), is a highly versatile chemical intermediate. Beyond its use in creating APIs and agrochemicals, it serves as a foundational element for the development of specialized research tools such as chemical probes and catalytic ligands.

Synthesis of (3,4-Difluoro)phenylquinone

One notable application of 3,4-difluoroaniline is in the synthesis of (3,4-difluoro)phenylquinone. sigmaaldrich.com While the detailed reaction mechanism and conditions from primary literature are not widely disseminated, this transformation highlights the utility of the aniline (B41778) functional group as a handle for further chemical modification. The synthesis of quinone structures is of significant interest in chemistry and biology, as the quinone motif is found in many biologically active compounds and plays a role in electron transport processes. The attachment of the 3,4-difluorophenyl group to a quinone core could be explored for its potential to modulate the redox properties of the molecule or to serve as a building block for more complex structures.

Preparation of Glyoxamide Derivatives

The reaction of anilines with dicarbonyl compounds to form amides and imines is a fundamental transformation in organic synthesis. While specific examples of the preparation of glyoxamide derivatives directly from 3,4-difluoroaniline are not prominently featured in available research, the general reactivity of anilines suggests its feasibility. Glyoxamides are a class of compounds with potential applications in medicinal chemistry. The synthesis would likely involve the condensation of 3,4-difluoroaniline with a glyoxal (B1671930) derivative. The resulting N-(3,4-difluorophenyl)glyoxamide could serve as a scaffold for building libraries of compounds for biological screening. The difluorophenyl group would be expected to enhance the metabolic stability and influence the binding characteristics of these potential drug candidates.

The table below outlines a general synthetic approach for such a derivative.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| 3,4-Difluoroaniline | Glyoxal derivative | Glyoxamide | Medicinal Chemistry Scaffold |

Development of Thiourea-Containing Sorafenib (B1663141) Analogs

Sorafenib is a multi-kinase inhibitor used in cancer therapy, and extensive research has been dedicated to synthesizing analogs with improved efficacy and pharmacological profiles. One successful strategy involves replacing the urea (B33335) linkage in sorafenib with a thiourea (B124793) group. This compound is a key precursor for introducing a difluorinated phenyl moiety into these structures.

The synthesis typically begins with the nitration of this compound, followed by demethylation to yield a difluorinated nitrophenol intermediate. Subsequent reduction of the nitro group provides the corresponding aminophenol. This fluorinated intermediate is then reacted with an appropriate isothiocyanate to form the critical thiourea linkage, which is characteristic of this class of sorafenib analogs. The presence of the 3,4-difluoro substitution pattern is crucial for modulating the molecule's electronic properties and its binding affinity to target kinases.

Research has shown that several diaryl thiourea derivatives containing structural elements derivable from this compound exhibit potent antiproliferative activities. nih.gov For instance, certain analogs have demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) phosphorylation and competitive antiproliferative effects against human colon (HCT116) and breast cancer (MDA-MB-231) cell lines when compared to sorafenib. nih.gov

| Compound | Target Cell Line | Biological Activity | Key Structural Feature |

|---|---|---|---|

| Sorafenib Analog 9m | HCT116, MDA-MB-231 | Significant antiproliferative activity and VEGFR phosphorylation inhibition | Diaryl thiourea |

| Sorafenib Analog 9p | HCT116, MDA-MB-231 | Competitive antiproliferative activity and significant VEGFR inhibition | Diaryl thiourea |

| Sorafenib Analog 9g | HCT116, MDA-MB-231 | Competitive antiproliferative activity | Diaryl thiourea |

Fabrication of Fluorinated 2-(4-aminophenyl)benzothiazoles

Fluorinated 2-(4-aminophenyl)benzothiazoles represent a class of compounds with potent and selective antitumor activity. nih.govbohrium.com The synthesis of these molecules often utilizes fluorinated precursors to construct the core structure. This compound can be readily converted into 3,4-difluoroaniline, a primary building block for these syntheses.

The general synthetic route involves the reaction of a fluorinated aniline with a substituted benzaldehyde (B42025) to form a thiobenzanilide (B1581041) intermediate. This intermediate then undergoes oxidative cyclization, commonly known as the Jacobsen cyclization, to form the benzothiazole (B30560) ring system. nih.gov By using precursors derived from this compound, researchers can introduce fluorine atoms at specific positions on the benzothiazole nucleus, which has been shown to significantly influence the compound's cytotoxic potency and mechanism of action. nih.govnih.gov

Studies have revealed that fluorinated 2-(4-aminophenyl)benzothiazoles can exhibit exceptionally high cytotoxicity, with GI50 (concentration for 50% growth inhibition) values in the nanomolar range against sensitive human breast cancer cell lines like MCF-7. nih.gov The position of the fluorine substitution is critical; for example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a potent broad-spectrum agent. nih.gov

| Compound | Target Cell Line | Cytotoxicity (GI50) |

|---|---|---|

| Fluorinated 2-(4-aminophenyl)benzothiazole | MCF-7 (ER+) | < 1 nM |

| Fluorinated 2-(4-aminophenyl)benzothiazole | MDA 468 (ER-) | < 1 nM |

| Fluorinated 2-(4-aminophenyl)benzothiazole | PC 3 (Prostate) | > 10 µM |

Intermediate in Enzyme Inhibitor and Receptor Ligand Design

The 3,4-difluorophenyl group, readily synthesized from this compound, is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and can improve binding affinity through favorable electrostatic interactions with enzyme or receptor targets.